Adefovir Dipivoxil: A Technical Guide to a Prodrug of Adefovir
Adefovir Dipivoxil: A Technical Guide to a Prodrug of Adefovir
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adefovir dipivoxil is an orally administered prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[1] It is a well-established antiviral agent primarily used for the treatment of chronic hepatitis B virus (HBV) infection.[2][3] The dipivoxil ester moiety enhances the oral bioavailability of adefovir, which is otherwise poorly absorbed due to its charged phosphonate group.[4][5] Following oral administration, adefovir dipivoxil is rapidly hydrolyzed to adefovir.[6][7] Intracellularly, adefovir is phosphorylated by cellular kinases to its active diphosphate form, adefovir diphosphate.[6][8] This active metabolite acts as a competitive inhibitor of HBV DNA polymerase (reverse transcriptase) and also causes chain termination upon incorporation into the viral DNA, effectively halting viral replication.[6][7][9] This guide provides an in-depth technical overview of adefovir dipivoxil, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used for its characterization.
Mechanism of Action
Adefovir dipivoxil's therapeutic effect is a result of its conversion to the active antiviral agent, adefovir, and its subsequent intracellular phosphorylation.
Prodrug Conversion and Intracellular Activation
Adefovir dipivoxil is a diester prodrug designed to mask the polarity of the phosphonate group of adefovir, thereby improving its oral absorption.[4][7] Once absorbed, it undergoes rapid conversion to adefovir.[6][7] Cellular kinases then phosphorylate adefovir to adefovir diphosphate, the active antiviral compound.[6][9]
Inhibition of HBV DNA Polymerase
Adefovir diphosphate inhibits HBV DNA polymerase by competing with the natural substrate, deoxyadenosine triphosphate (dATP).[6][7] Its incorporation into the growing viral DNA chain leads to premature chain termination, thus preventing the replication of the HBV genome.[3][6]
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic profile of adefovir following oral administration of adefovir dipivoxil has been well-characterized.
| Parameter | Value | Reference |
| Oral Bioavailability | ~59% | [7][9] |
| Peak Plasma Concentration (Cmax) | 18.4 ± 6.26 ng/mL | [7][9] |
| Time to Peak Concentration (Tmax) | 0.58 - 4.00 hours | [7][9] |
| Area Under the Curve (AUC0–∞) | 220 ± 70.0 ng∙h/mL | [7][9] |
| Terminal Elimination Half-Life | 7.48 ± 1.65 hours | [7][9] |
| Urinary Excretion (as adefovir) | 45% of dose over 24 hours | [7][9] |
In Vitro Antiviral Activity
| Parameter | Value | Cell Line | Reference |
| IC50 (HBV DNA synthesis) | 0.2 to 2.5 µM | HBV transfected human hepatoma cell lines | [9] |
| Ki (HBV DNA polymerase) | 0.1 µM | N/A | [9][10] |
| Ki (Human DNA polymerase α) | 1.18 µM | N/A | [9][10] |
| Ki (Human DNA polymerase γ) | 0.97 µM | N/A | [9][10] |
Clinical Efficacy (48-Week Treatment in HBeAg-Positive Patients)
| Outcome | Adefovir Dipivoxil 10 mg (n=172) | Placebo (n=170) | p-value | Reference |
| Histologic Improvement | 53% | 25% | <0.001 | [11][12] |
| Median Reduction in Serum HBV DNA | 3.52 log copies/mL | 0.55 log copies/mL | <0.001 | [11][12] |
| Undetectable Serum HBV DNA (<400 copies/mL) | 21% | 0% | <0.001 | [11][12] |
| Normalization of Alanine Aminotransferase (ALT) | 48% | 16% | <0.001 | [11][12] |
| HBeAg Seroconversion | 12% | 6% | 0.049 | [11][12] |
Experimental Protocols
In Vitro Antiviral Assay
Objective: To determine the 50% inhibitory concentration (IC50) of adefovir against HBV replication.
Methodology:
-
Cell Culture: Human hepatoma cell lines (e.g., HepG2) stably transfected with HBV are cultured in appropriate media.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of adefovir.
-
Incubation: The treated cells are incubated for a defined period (e.g., 7 days) to allow for viral replication.[13]
-
HBV DNA Extraction: Total DNA is extracted from the cells.
-
Quantification of HBV DNA: HBV DNA levels are quantified using quantitative PCR (qPCR).
-
Data Analysis: The IC50 value is calculated by determining the drug concentration that inhibits HBV DNA synthesis by 50% compared to untreated controls.[9]
Cytotoxicity Assay (MTS Assay)
Objective: To assess the cytotoxic effects of adefovir dipivoxil on cell viability.
Methodology:
-
Cell Seeding: Cells (e.g., HepG2, TT, K1) are seeded into 96-well plates at a density of 2 × 10^4 cells/well.[13][14]
-
Compound Exposure: Cells are exposed to increasing concentrations of adefovir dipivoxil for a specified duration (e.g., 96 hours).[14]
-
MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: Plates are incubated to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The 50% cytotoxic concentration (CC50) can be determined.
High-Performance Liquid Chromatography (HPLC) for Adefovir Dipivoxil and Metabolites
Objective: To quantify adefovir dipivoxil and its degradation products (adefovir, mono-POM PMEA) in bulk drug or biological samples.
Methodology:
-
Chromatographic System: A reversed-phase HPLC system with a C18 or CN-3 column is used.[15][16]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., 25 mmol/L phosphate buffer, pH 4.0) is used for isocratic elution.[15][16]
-
Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[15][16]
-
Sample Preparation:
-
Bulk Drug: A stock solution is prepared by dissolving the drug in a suitable solvent like methanol and then diluting it with the mobile phase.[15]
-
Biological Samples (Plasma): Protein precipitation with trichloroacetic acid is performed, followed by derivatization with chloroacetaldehyde to form a fluorescent derivative for enhanced sensitivity if required.[17]
-
-
Quantification: Calibration curves are generated using standard solutions of known concentrations to quantify the analytes in the samples.[16]
Conclusion
Adefovir dipivoxil serves as a successful example of the prodrug strategy to enhance the therapeutic potential of a parent drug. Its efficient conversion to adefovir and the subsequent intracellular phosphorylation to the active diphosphate metabolite provide potent and selective inhibition of HBV replication. The well-defined pharmacokinetic profile and proven clinical efficacy have established adefovir dipivoxil as a valuable agent in the management of chronic hepatitis B. The experimental protocols detailed herein provide a framework for the continued study and characterization of this and other nucleotide analogue prodrugs.
References
- 1. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Adefovir dipivoxil: a review of its use in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adefovir - Wikipedia [en.wikipedia.org]
- 4. Antiviral Efficacy and Pharmacokinetics of Oral Adefovir Dipivoxil in Chronically Woodchuck Hepatitis Virus-Infected Woodchucks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-Dose Pharmacokinetics and Safety of the Oral Antiviral Compound Adefovir Dipivoxil in Children Infected with Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Adefovir Dipivoxil | C20H32N5O8P | CID 60871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Adefovir dipivoxil for the treatment of hepatitis B e antigen-positive chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combinations of Adefovir with Nucleoside Analogs Produce Additive Antiviral Effects against Hepatitis B Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Simple and Specific Stability- Indicating RP-HPLC Method for Routine Assay of Adefovir Dipivoxil in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Determination of adefovir dipivoxil and its degradation products by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
